4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine
Description
4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrazole ring, which is further substituted with a piperidine moiety
Properties
CAS No. |
1804129-28-9 |
|---|---|
Molecular Formula |
C13H22N4O |
Molecular Weight |
250.3 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazole ring . The piperidine moiety can be introduced through nucleophilic substitution reactions, while the morpholine ring is often added via condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts such as vitamin B1 for cyclocondensation reactions and employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine involves its interaction with specific molecular targets, such as protein kinases. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and piperidine-containing molecules, such as:
Uniqueness
4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine is unique due to its specific combination of a morpholine ring, a pyrazole ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
